
5,9-Hexacosadienoic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9-Hexacosadienoic acid, methyl ester is a long-chain fatty acid ester with the molecular formula C27H50O2 This compound is characterized by the presence of two double bonds located at the 5th and 9th positions of the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Hexacosadienoic acid, methyl ester typically involves the esterification of 5,9-Hexacosadienoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through the extraction of natural sources, such as marine sponges, followed by purification and esterification. The extraction process involves using solvents like chloroform and methanol to isolate the fatty acids, which are then esterified to produce the desired methyl ester.
Analyse Des Réactions Chimiques
Types of Reactions
5,9-Hexacosadienoic acid, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acid esters.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acid esters.
Substitution: Amino or alkoxy derivatives.
Applications De Recherche Scientifique
5,9-Hexacosadienoic acid, methyl ester has been explored for various scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of long-chain fatty acids and their derivatives.
Biology: Investigated for its role in the metabolism of marine organisms and its potential as a biomarker for certain species.
Medicine: Studied for its potential anti-inflammatory and anticancer properties, particularly in the inhibition of topoisomerases.
Industry: Utilized in the production of specialty chemicals and as a component in certain lubricants and coatings.
Mécanisme D'action
The mechanism by which 5,9-Hexacosadienoic acid, methyl ester exerts its effects involves its interaction with cellular membranes and enzymes. It has been shown to inhibit topoisomerases, which are enzymes involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and induce cytotoxicity in cancer cells. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexacosanoic acid, methyl ester: A saturated analog with no double bonds.
5,9-Hexacosadienoic acid: The free acid form without esterification.
25-Methyl-5,9-hexacosadienoic acid: A methyl-branched analog.
Uniqueness
5,9-Hexacosadienoic acid, methyl ester is unique due to its specific double bond positions and its methyl ester functional group. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other long-chain fatty acids and their derivatives.
Propriétés
Numéro CAS |
89188-20-5 |
|---|---|
Formule moléculaire |
C27H50O2 |
Poids moléculaire |
406.7 g/mol |
Nom IUPAC |
methyl hexacosa-5,9-dienoate |
InChI |
InChI=1S/C27H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-2/h18-19,22-23H,3-17,20-21,24-26H2,1-2H3 |
Clé InChI |
KUDNOVFCFRUERQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14168817.png)
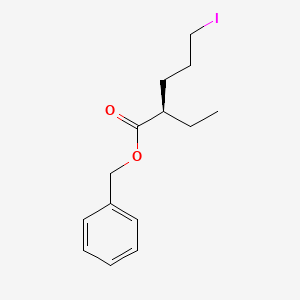

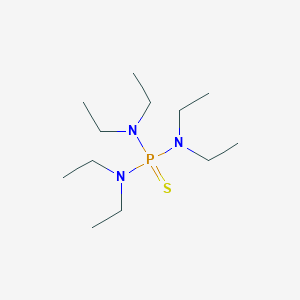
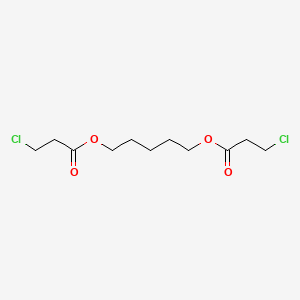
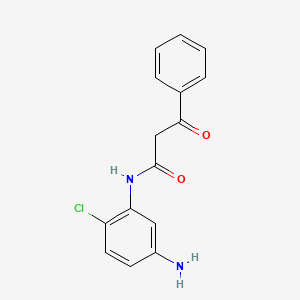
![Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B14168853.png)
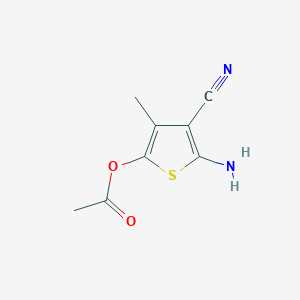
![3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B14168878.png)
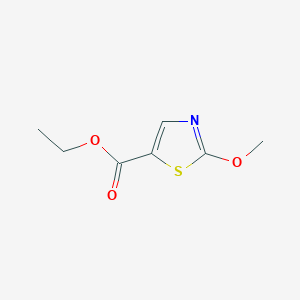
![2,3-Dimethoxy-6-[(4-nitro-phenyl)-hydrazonomethyl]-benzoic acid](/img/structure/B14168886.png)
![1-[(6-Aminopyridin-3-Yl)methyl]-3-[4-(Phenylsulfonyl)phenyl]urea](/img/structure/B14168888.png)

![1-Bromo-8,8-dimethyl-8,9-dihydro-5-morpholino-6h-isothiazolo[5,4-b]pyrano[4,3-d]pyridine](/img/structure/B14168896.png)
